molecular formula C10H20N2O4S B8039320 methyl N-[3-[3-(methoxycarbonylamino)propylsulfanyl]propyl]carbamate

methyl N-[3-[3-(methoxycarbonylamino)propylsulfanyl]propyl]carbamate

Cat. No.: B8039320
M. Wt: 264.34 g/mol
InChI Key: PBCHUXPDTKOTTM-UHFFFAOYSA-N
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Description

Methyl N-[3-[3-(methoxycarbonylamino)propylsulfanyl]propyl]carbamate is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is characterized by its unique structure, which includes a carbamate group, a sulfanyl group, and a methoxycarbonylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[3-[3-(methoxycarbonylamino)propylsulfanyl]propyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a propylsulfanyl compound with a methoxycarbonylamino compound under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced techniques such as chromatography and crystallization may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[3-[3-(methoxycarbonylamino)propylsulfanyl]propyl]carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Methyl N-[3-[3-(methoxycarbonylamino)propylsulfanyl]propyl]carbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl N-[3-[3-(methoxycarbonylamino)propylsulfanyl]propyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl N-[3-[3-(methoxycarbonylamino)propylsulfanyl]propyl]carbamate can be compared with other similar compounds, such as:

    Methyl N-[3-(methoxycarbonylamino)propyl]carbamate: Lacks the sulfanyl group, which may affect its reactivity and applications.

    Methyl N-[3-(methoxycarbonylamino)propylsulfanyl]ethylcarbamate: Has a different alkyl chain length, which can influence its physical and chemical properties.

Properties

IUPAC Name

methyl N-[3-[3-(methoxycarbonylamino)propylsulfanyl]propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4S/c1-15-9(13)11-5-3-7-17-8-4-6-12-10(14)16-2/h3-8H2,1-2H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCHUXPDTKOTTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCCCSCCCNC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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